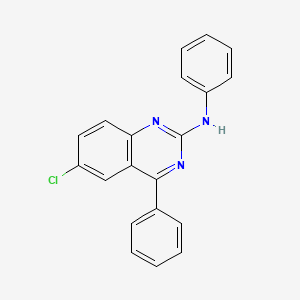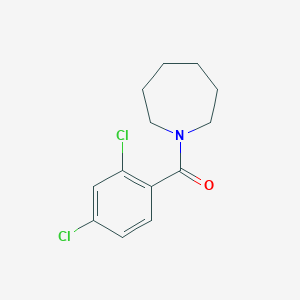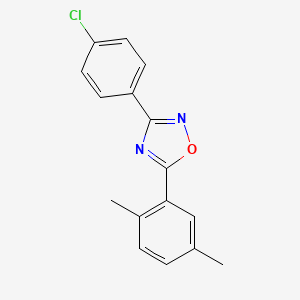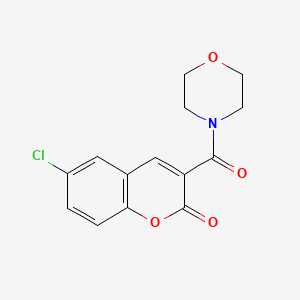
6-chloro-N,4-diphenylquinazolin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-N,4-diphenylquinazolin-2-amine is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The compound’s structure features a quinazoline core with a chlorine atom at the 6th position and phenyl groups at the N and 4 positions, making it a unique and interesting molecule for research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N,4-diphenylquinazolin-2-amine typically involves the cyclization of appropriate precursors One common method is the reaction of 2-aminobenzonitrile with benzaldehyde derivatives under acidic conditions to form the quinazoline ring
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as:
Amidation and Cyclization: Starting from 2-aminobenzonitrile and benzaldehyde derivatives.
Chlorination: Using reagents like thionyl chloride.
Purification: Through recrystallization or chromatography techniques to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
6-chloro-N,4-diphenylquinazolin-2-amine can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Halogen exchange or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles like amines or thiols under basic conditions.
Major Products Formed
Oxidation: Quinazolinone derivatives.
Reduction: Aminoquinazoline derivatives.
Substitution: Various substituted quinazoline compounds depending on the nucleophile used.
Scientific Research Applications
6-chloro-N,4-diphenylquinazolin-2-amine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-chloro-N,4-diphenylquinazolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to various biological effects, including inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses.
Comparison with Similar Compounds
Similar Compounds
4-amino-2-chloroquinazoline: Known for its anticancer properties.
2-phenylquinazoline: Studied for its antimicrobial activity.
6-chloro-2-methylquinazoline: Investigated for its anti-inflammatory effects.
Uniqueness
6-chloro-N,4-diphenylquinazolin-2-amine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and phenyl groups at specific positions on the quinazoline ring makes it a versatile compound for various research applications.
Properties
IUPAC Name |
6-chloro-N,4-diphenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3/c21-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)24-20(23-18)22-16-9-5-2-6-10-16/h1-13H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBAMSRQRDFHNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(E)-(4-bromo-2,3-dihydrocyclopenta[b]naphthalen-1-ylidene)amino] acetate](/img/structure/B5854933.png)


![2-[[4-(Phenoxymethyl)benzoyl]amino]benzamide](/img/structure/B5854943.png)
![methyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5854948.png)

![3,4-dimethoxy-N-[(4-methoxy-2,5-dimethylphenyl)methyl]aniline](/img/structure/B5854971.png)
![4-methoxy-N-({2-[(morpholin-4-yl)methyl]phenyl}methyl)benzene-1-sulfonamide](/img/structure/B5854984.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5854997.png)
![N-(7,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B5855006.png)
![3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-N,N,4-trimethylbenzenesulfonamide](/img/structure/B5855008.png)
![1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5855017.png)

